molecular formula C17H14Br3N3O2 B287780 6-methyl-1-[4-(2,4,6-tribromoanilino)phenyl]dihydro-2,4(1H,3H)-pyrimidinedione

6-methyl-1-[4-(2,4,6-tribromoanilino)phenyl]dihydro-2,4(1H,3H)-pyrimidinedione

Cat. No. B287780
M. Wt: 532 g/mol
InChI Key: RYDKOLBKPQUGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-1-[4-(2,4,6-tribromoanilino)phenyl]dihydro-2,4(1H,3H)-pyrimidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BRD-6929 and is a member of the pyrimidinedione family of compounds.

Mechanism of Action

BRD-6929 binds to the bromodomains of BET proteins, preventing them from interacting with acetylated histones and other proteins involved in gene expression. This leads to the downregulation of genes that are critical for cancer cell survival and proliferation. Additionally, BRD-6929 has been found to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
BRD-6929 has been shown to have potent anti-cancer effects in vitro and in vivo. It has been found to inhibit the growth of various types of cancer cells, including those that are resistant to conventional chemotherapy. Additionally, BRD-6929 has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of BRD-6929 is its specificity for BET proteins, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, its low toxicity in normal cells makes it a safer alternative to conventional chemotherapy. However, one limitation of BRD-6929 is its limited solubility, which can make it difficult to administer in vivo.

Future Directions

Future research on BRD-6929 could focus on improving its solubility and pharmacokinetic properties to enhance its efficacy in vivo. Additionally, further studies could investigate the potential use of BRD-6929 in combination with other anti-cancer agents to enhance its anti-tumor effects. Finally, research could also focus on identifying other potential applications of BRD-6929 in scientific research, beyond cancer therapy.

Synthesis Methods

The synthesis of BRD-6929 involves the reaction of 2,4,6-tribromoaniline and 4-(bromomethyl)phenyl isocyanate in the presence of a base. The resulting product is then reacted with ethyl acetoacetate to form the pyrimidinedione ring. This synthesis method has been optimized to produce high yields of BRD-6929 with high purity.

Scientific Research Applications

BRD-6929 has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to be a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the regulation of gene expression. BET inhibitors have shown promise in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.

properties

Product Name

6-methyl-1-[4-(2,4,6-tribromoanilino)phenyl]dihydro-2,4(1H,3H)-pyrimidinedione

Molecular Formula

C17H14Br3N3O2

Molecular Weight

532 g/mol

IUPAC Name

6-methyl-1-[4-(2,4,6-tribromoanilino)phenyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C17H14Br3N3O2/c1-9-6-15(24)22-17(25)23(9)12-4-2-11(3-5-12)21-16-13(19)7-10(18)8-14(16)20/h2-5,7-9,21H,6H2,1H3,(H,22,24,25)

InChI Key

RYDKOLBKPQUGAX-UHFFFAOYSA-N

SMILES

CC1CC(=O)NC(=O)N1C2=CC=C(C=C2)NC3=C(C=C(C=C3Br)Br)Br

Canonical SMILES

CC1CC(=O)NC(=O)N1C2=CC=C(C=C2)NC3=C(C=C(C=C3Br)Br)Br

Origin of Product

United States

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